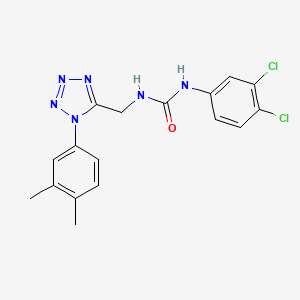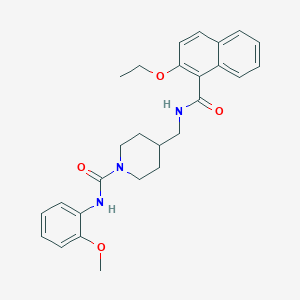
4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with diverse applications. Known for its multifaceted biological activities, this compound has piqued the interest of researchers in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multistep process:
Starting Material Preparation: : Begin with commercially available starting materials.
Intermediate Formation: : Using reagents such as Grignard reagents, halogenated benzenes, and metal catalysts to form key intermediates.
Coupling Reaction: : The core structure is formed through a coupling reaction, often facilitated by catalysts like palladium or copper.
Sulfonamide Formation: : The final step involves introducing the sulfonamide group under specific conditions, such as using sulfonyl chlorides in the presence of base.
Industrial Production Methods
Industrial production can scale up using continuous flow reactors for efficient temperature and reaction time control, ensuring high yields and purity. Automating the process with robotic systems can also reduce human error and improve reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various reactions including:
Oxidation: : Reaction with oxidizing agents like KMnO₄.
Reduction: : Using reducing agents such as LiAlH₄.
Substitution: : Electrophilic and nucleophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: : Utilizing halogenated reagents and catalysts like palladium.
Major Products Formed
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : New sulfonamide derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in organic synthesis.
Study of reaction mechanisms and kinetic studies.
Biology
Investigating its role as an enzyme inhibitor.
Exploring its potential as an antibacterial or antifungal agent.
Medicine
Potential application in drug development, particularly in cancer therapy due to its interaction with specific molecular pathways.
Industry
Utilized in the production of specialty chemicals.
Acts as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The compound functions by binding to specific molecular targets within the cell, disrupting normal biological processes. For instance:
Enzyme Inhibition: : It may inhibit enzymes critical for cell survival.
Pathway Interruption: : Interferes with signaling pathways, leading to cell apoptosis or growth arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-trimethylbenzenesulfonamide
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Unique Aspects
Structural Complexity: : The presence of both a quinazoline derivative and a sulfonamide group provides unique reactivity and biological activity.
Specific Target Interaction: : Its ability to interact with multiple molecular targets distinguishes it from simpler analogues.
This compound's unique chemical structure and reactivity make it a valuable subject for ongoing scientific exploration.
Eigenschaften
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-14-23(16(2)17(3)24(15)32-5)33(30,31)27-19-10-12-20(13-11-19)28-18(4)26-22-9-7-6-8-21(22)25(28)29/h6-14,27H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHLTROGBHYUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2688381.png)
![6-ethyl 3-methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2688385.png)

![2-chloro-N-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2688392.png)
![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)


![8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2688397.png)
![4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2688400.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2688402.png)

